
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, commonly referred to as “3-ACMT,” is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE). 3-ACMT is an important tool for studying the role of AChE in cellular processes, as well as for developing potential treatments for neurodegenerative diseases.
Applications De Recherche Scientifique
3-ACMT is used in a variety of scientific research applications. One of the most common applications is as an 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide inhibitor. This compound is an enzyme responsible for breaking down the neurotransmitter acetylcholine, and inhibiting this enzyme can lead to an increase in acetylcholine levels. This can be used to study the effects of acetylcholine on cellular processes, such as memory formation and learning. 3-ACMT is also used to study the effects of acetylcholine on the nervous system, as well as to develop potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Mécanisme D'action
3-ACMT binds to the active site of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 3-ACMT can lead to a variety of biochemical and physiological effects. It can increase neuronal excitability, leading to an increase in neurotransmission and synaptic plasticity. It can also lead to an increase in synaptic strength, which can improve memory formation and learning. In addition, it can lead to an increase in acetylcholine receptor expression, which can have a variety of effects on neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-ACMT has several advantages for laboratory experiments. It is a highly selective inhibitor of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, meaning that it does not interfere with other enzymes. It is also relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, 3-ACMT is not suitable for all experiments, as it is not water-soluble and has a low solubility in organic solvents.
Orientations Futures
There are a variety of potential future directions for research involving 3-ACMT. One potential direction is to develop more selective inhibitors of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, which could be used to study the effects of acetylcholine in more detail. Another potential direction is to develop new treatments for neurodegenerative diseases based on the effects of 3-ACMT. Finally, 3-ACMT could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular and immune systems.
Méthodes De Synthèse
3-ACMT is synthesized through a multi-step process, beginning with the reaction of 4-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide to form the compound 4-chloro-N-(methylsulfanyl)-5-thiourea. This compound is then reacted with anhydrous ammonia to form the intermediate 4-chloro-N-(methylsulfanyl)-5-amino-1,2,4-triazole. Finally, this intermediate is reacted with 4-chlorobenzoic acid in the presence of pyridine to form 3-ACMT.
Propriétés
IUPAC Name |
3-amino-N-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-18-10-15-14-8(12)16(10)9(17)13-7-4-2-6(11)3-5-7/h2-5H,1H3,(H2,12,14)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIPCWMQMPTZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C(=O)NC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2792871.png)

![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)
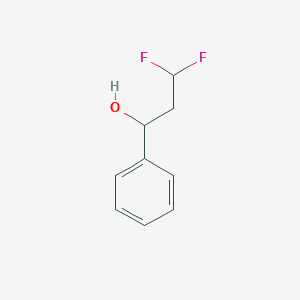
![N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide](/img/structure/B2792878.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2792879.png)
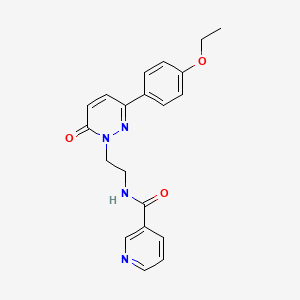
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2792881.png)
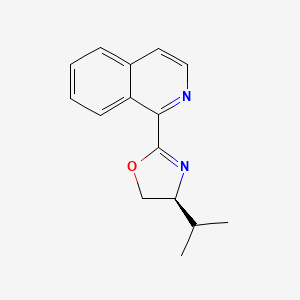
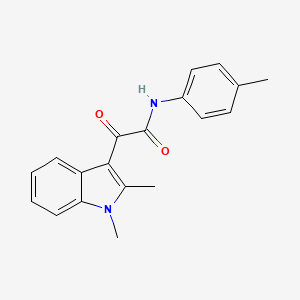
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)
![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)
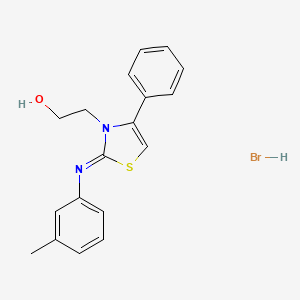
![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)